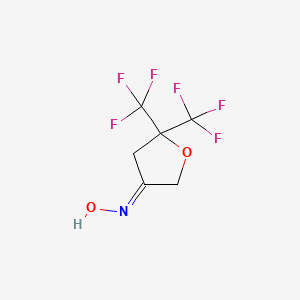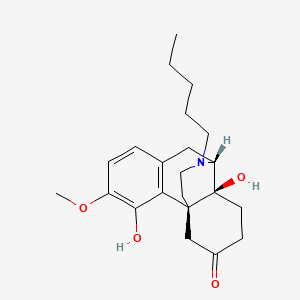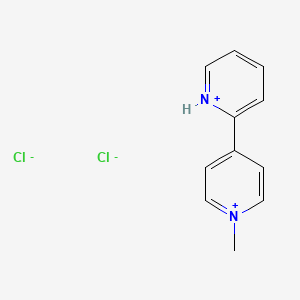
1'-Methyl-2,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Methyl-2,4’-bipyridin-1-ium dichloride is a bipyridinium salt that has garnered significant interest in various fields of chemistry and material science. This compound is known for its unique electrochemical properties, making it a valuable component in redox flow batteries, electrochromic devices, and molecular machines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Methyl-2,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction, where 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts react with aromatic diamines . The reaction conditions often include refluxing in ethanol with a large excess of 1-chloro-2,4-dinitrobenzene for several days .
Industrial Production Methods
Industrial production methods for bipyridinium salts, including 1’-Methyl-2,4’-bipyridin-1-ium dichloride, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as crystallization and extraction .
化学反応の分析
Types of Reactions
1’-Methyl-2,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution Reactions: It can participate in substitution reactions, particularly with halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with 1’-Methyl-2,4’-bipyridin-1-ium dichloride include strong oxidizing and reducing agents, as well as nucleophiles like halides . Reaction conditions often involve controlled temperatures and solvents like ethanol or aqueous solutions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, redox reactions typically result in reduced or oxidized forms of the compound, while substitution reactions yield various substituted bipyridinium derivatives .
科学的研究の応用
1’-Methyl-2,4’-bipyridin-1-ium dichloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 1’-Methyl-2,4’-bipyridin-1-ium dichloride involves its ability to undergo reversible redox reactions. These reactions are facilitated by the compound’s unique electronic structure, which allows it to accept and donate electrons efficiently . The molecular targets and pathways involved include various redox-active sites in both chemical and biological systems .
類似化合物との比較
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
4,4’-Bipyridinium dichloride: Another bipyridinium salt with comparable electrochemical behavior but distinct structural features.
Uniqueness
1’-Methyl-2,4’-bipyridin-1-ium dichloride is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other bipyridinium salts . This uniqueness makes it particularly valuable in applications requiring precise control over redox processes .
特性
CAS番号 |
111876-52-9 |
|---|---|
分子式 |
C11H12Cl2N2 |
分子量 |
243.13 g/mol |
IUPAC名 |
1-methyl-4-pyridin-1-ium-2-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C11H11N2.2ClH/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChIキー |
QUAHSOMTYSCHHF-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=C(C=C1)C2=CC=CC=[NH+]2.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


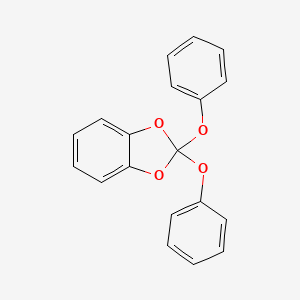
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
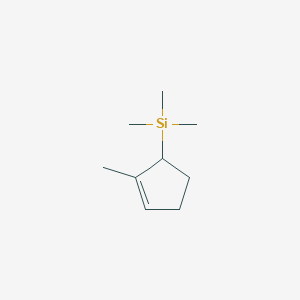
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
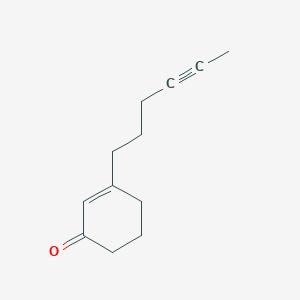
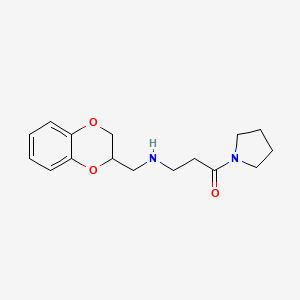
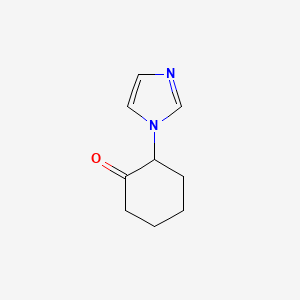

![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
